molecular formula C14H14N2O2S2 B3001143 N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide CAS No. 642956-51-2

N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide

Cat. No. B3001143
CAS RN: 642956-51-2
M. Wt: 306.4
InChI Key: AESIAFZXRYGYIP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an ethoxyphenyl group (a phenyl ring with an ethoxy substituent), and an amine group .


Synthesis Analysis

While the exact synthesis pathway for this specific compound isn’t available, similar compounds are often synthesized via Schiff bases reduction routes . This involves the reaction of a primary amine with a carbonyl compound to form a Schiff base, which is then reduced . Another common method for synthesizing thiophene derivatives involves heterocyclization of various substrates .

Scientific Research Applications

Antiviral Agents

Compounds similar to N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide have been studied for their potential as antiviral agents. The inhibition of deubiquitinase (DUB) enzymes, which play a crucial role in the life cycle of various viruses, is a promising strategy for antiviral drug development . These compounds could be designed to target DUB enzymes of viruses like Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2, potentially leading to new treatments for these infections.

Antitrypanosomal and Antiplasmodial Activities

Derivatives of this compound class have shown activity against Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness, and Plasmodium falciparum, responsible for malaria . The structural modifications of these compounds influence their effectiveness, and further optimization could lead to potent antitrypanosomal and antiplasmodial drugs.

Organic Semiconductor Applications

Thiophene derivatives, which include the thienylformamide moiety found in N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide, are significant in the field of organic semiconductors . They are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), highlighting their importance in advanced electronic devices.

Corrosion Inhibitors

Thiophene-based molecules are utilized in industrial chemistry as corrosion inhibitors . The incorporation of the thiophene ring can enhance the protective properties of coatings and materials, safeguarding against the degradation of metals.

Pharmacological Properties

The thiophene ring system exhibits a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This suggests that N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide could be a precursor or a lead compound in the development of new drugs with these therapeutic effects.

Synthesis of β-Lactam Antibiotics

The ethoxyphenyl group in compounds like N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide can be used in the synthesis of β-lactam antibiotics. The oxidative removal of this group can yield N-unsubstituted β-lactams, which are key intermediates in creating biologically active antibiotics .

properties

IUPAC Name

N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-2-18-11-7-5-10(6-8-11)15-14(19)16-13(17)12-4-3-9-20-12/h3-9H,2H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESIAFZXRYGYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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